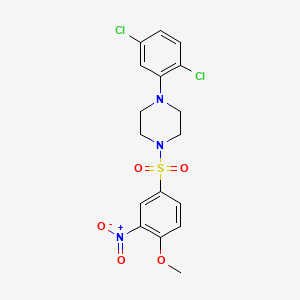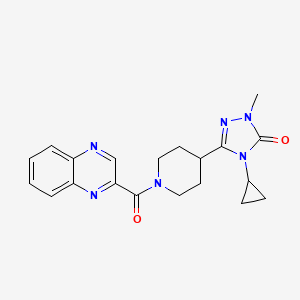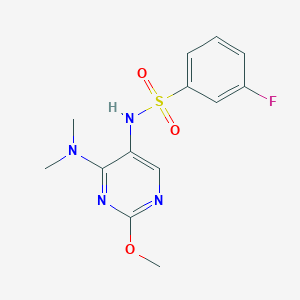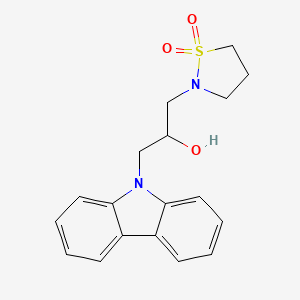
4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would be characterized by a pyrazole ring, two aldehyde groups, and a phenylsulfanyl group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions with the carbonyl groups if present . The phenylsulfanyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would depend on its exact structure. Pyrazoles generally have high melting points and are resistant to reduction .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Discovery
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design. This compound’s structure allows for potential modification into pharmacologically active derivatives that could act as inhibitors or activators of specific biological pathways.
Chemical Synthesis: Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis processes. Its reactive aldehyde groups make it a candidate for various chemical reactions, potentially leading to the development of new synthetic routes for complex organic molecules .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure may provide interesting interactions in chromatographic techniques, making it useful for studying separation processes or as a standard in method development .
Pharmacology: Pharmacokinetic Studies
In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Its modification could lead to derivatives with varying absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the understanding of these crucial drug properties .
Biochemistry: Enzyme Inhibition
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: may act as an enzyme inhibitor, providing a tool for studying enzyme kinetics and mechanisms. It could be particularly useful in the investigation of enzymes that are sensitive to the steric and electronic effects imparted by the phenylsulfanyl and pyrazolidine moieties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWCTTZUNDAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)


![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)
![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)


![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)